molecular formula C9H13BrClN B1440692 2-(3-Bromophenyl)propan-2-amine hydrochloride CAS No. 676135-18-5

2-(3-Bromophenyl)propan-2-amine hydrochloride

Cat. No.: B1440692
CAS No.: 676135-18-5
M. Wt: 250.56 g/mol
InChI Key: UXGIUUWHZBFBAK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C9H13BrClN It is a derivative of phenylpropanamine, where a bromine atom is substituted at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)propan-2-amine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with nitroethane to form 3-bromo-β-nitrostyrene. This intermediate is then reduced to 2-(3-bromophenyl)propan-2-amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One common approach is the catalytic hydrogenation of 3-bromo-β-nitrostyrene in the presence of a palladium catalyst, followed by acidification to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromophenyl)propan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)propan-2-amine hydrochloride is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

2-(3-bromophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGIUUWHZBFBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693188
Record name 2-(3-Bromophenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676135-18-5
Record name 2-(3-Bromophenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)propan-2-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 2-(3-bromophenyl)-2-propylamine 29 in ether is added ethereal HCl. Solvent removal affords a tan solid, which is dissolved in a small volume of ethanol and diluted with ethyl acetate. The tan crystals which form are filtered to afford 2-(3-bromophenyl)-2-propylamine hydrochloride: 1H NMR (CDCl3+CD3OD drop) δ 7.65 (n m, 1H), 7.51 (app t, 2H), 7.32 (m, 1H), 1.77 (s, 6H); MS (CI) m/z 214.0 (MH+)
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Synthesis routes and methods II

Procedure details

To a solution of N-(2-(3-bromophenyl)propan-2-yl)-2-chloroacetamide (20.3 g) in ethanol (120 mL) was added acetic acid (20 mL). The reaction mixture was stirred at reflux for 18 h. The solution was cooled to room temperature and the precipitate was filtered off on a celite pad. The filtrate was concentrated and the residue was dissolved in EtOAc. The organic layer was treated with aqueous NaOH [1.0M] solution, dried over Na2SO4 and concentrated. The crude material was treated with a solution of HCl/dioxane [4M]. The intermediate 2-(3-bromophenyl)propan-2-amine hydrochloride was triturated in ether and used as is for the next step (7.50 g, 43%). 1H NMR (400 MHz, CD3OD) δ 7.69 (q, J=1.8 Hz, 1H), 7.55 (ddd, J=1.0, 1.8, 7.9 Hz, 1H), 7.49 (ddd, J=1.0, 2.0, 8.0 Hz, 1H), 7.38 (t, J=8.0 Hz, 1H), 1.71 (s, 6H) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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